cis-4-Decenal

描述

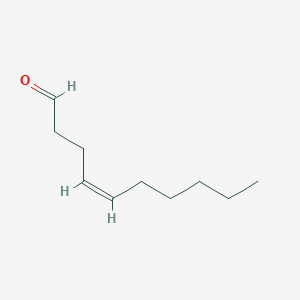

Structure

2D Structure

3D Structure

属性

CAS 编号 |

21662-09-9 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC 名称 |

dec-4-enal |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,10H,2-5,8-9H2,1H3 |

InChI 键 |

CWRKZMLUDFBPAO-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCCC=O |

手性 SMILES |

CCCCC/C=C\CCC=O |

规范 SMILES |

CCCCCC=CCCC=O |

密度 |

0.843-0.850 |

其他CAS编号 |

21662-09-9 30390-50-2 |

物理描述 |

colourless to slightly yellow liquid with an orange-like, fatty odour |

Pictograms |

Irritant |

溶解度 |

soluble in alcohol and most fixed oils; insoluble in water |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cis-4-Decenal: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-Decenal, a monounsaturated fatty aldehyde, is a molecule of significant interest across various scientific disciplines. It is recognized for its distinct organoleptic properties, leading to its use as a flavor and fragrance agent. Beyond its sensory characteristics, this compound has been identified as a volatile biomarker for certain plant diseases and, more critically, as a uremic toxin implicated in the pathophysiology of chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of cis-a4-Decenal, with a particular focus on its role as a uremic toxin and its impact on cellular signaling pathways. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name (Z)-dec-4-enal, is an organic compound characterized by a ten-carbon aliphatic chain containing a cis-configured double bond between the fourth and fifth carbon atoms and a terminal aldehyde functional group.[1] Its chemical structure and key identifiers are summarized below.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (Z)-dec-4-enal | [1] |

| Synonyms | This compound, (4Z)-4-Decenal, (Z)-dec-4-enal | [1] |

| CAS Number | 21662-09-9 | [2][3] |

| Molecular Formula | C10H18O | [2][3] |

| Molecular Weight | 154.25 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Citrus, aldehydic, orange, watery, cardamom | [4] |

| Boiling Point | 78-80 °C at 10 mmHg | [2] |

| Density | 0.847 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.443 | [2] |

| Solubility | Insoluble in water; soluble in alcohol and most fixed oils. | [4] |

| Flash Point | 181 °F (82.78 °C) | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most notably via the oxidation of the corresponding alcohol, cis-4-decen-1-ol, or through a Wittig reaction.

Oxidation of cis-4-decen-1-ol

A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that can convert primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

Experimental Protocol: Oxidation of cis-4-decen-1-ol with Pyridinium Chlorochromate (PCC)

Materials:

-

cis-4-decen-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH2Cl2)

-

Celite® or silica gel

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (10 mL per gram of alcohol).

-

To this stirring suspension, add a solution of cis-4-decen-1-ol (1 equivalent) in a small amount of anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide. To synthesize this compound, an appropriate aldehyde and a phosphonium salt are required.

Experimental Protocol: Synthesis of this compound via Wittig Reaction (Representative)

Materials:

-

Hexyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

4-Oxobutanal (succinaldehyde)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)

-

Pentane

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles for transfer of air-sensitive reagents

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend hexyltriphenylphosphonium bromide (1 equivalent) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath and add a solution of a strong base (e.g., n-butyllithium in hexanes, 1 equivalent) dropwise via syringe. Allow the mixture to stir at this temperature for 30 minutes, during which the ylide will form (indicated by a color change).

-

In a separate flask, dissolve 4-oxobutanal (1 equivalent) in anhydrous THF.

-

Add the solution of 4-oxobutanal dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with pentane or diethyl ether (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic solution using a rotary evaporator.

-

The crude product, a mixture of cis and trans isomers, can be purified by column chromatography on silica gel to isolate the this compound.

References

The Enigmatic Presence of cis-4-Decenal in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Decenal, a monounsaturated fatty aldehyde, is a naturally occurring volatile organic compound (VOC) that contributes significantly to the characteristic aroma and flavor profiles of a diverse range of plants. While well-known in the flavor and fragrance industry for its potent citrusy and aldehydic notes, its biological roles within the plant kingdom are a subject of growing scientific interest. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, delving into its biosynthesis, putative signaling functions, and the analytical methodologies required for its detection and quantification. The information presented herein is intended to serve as a comprehensive resource for researchers investigating plant secondary metabolism, chemical ecology, and the potential applications of this intriguing molecule.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in a variety of plant species, most notably in citrus fruits and certain aromatic herbs. Its presence is a key contributor to the fresh and often pungent scent of these plants. The concentration of this compound can vary significantly depending on the plant species, cultivar, tissue type, developmental stage, and environmental conditions.

While extensive qualitative data confirms its presence, precise quantitative measurements are less common in the literature. The following table summarizes available data on the concentration of this compound and related aldehydes in select plant species. It is important to note that these values are indicative and can be influenced by the extraction and analytical methods employed.

| Plant Species | Cultivar/Variety | Plant Part | Compound | Concentration | Reference(s) |

| Citrus reticulata | Clementine | Peel Oil | This compound | Present, key odorant | [1] |

| Citrus sinensis | Valencia | Peel Oil | Decanal | 2.40% of total oil | [2] |

| Citrus limon | Peel Oil | Decanal | Present | [2] | |

| Porophyllum ruderale | Leaf Oil | (E,E)-dodecadienal | 15.5% of total oil | [3] |

Note: The data for Citrus sinensis and Porophyllum ruderale pertain to related aldehydes, highlighting the prevalence of C10 and C12 aldehydes in these species. The direct quantification of this compound remains a key area for future research.

Biosynthesis of this compound

The biosynthesis of unsaturated aldehydes in plants is primarily governed by the lipoxygenase (LOX) pathway, which utilizes polyunsaturated fatty acids as its initial substrate. While the specific pathway for a C10 aldehyde like this compound is not as extensively studied as that for C6 "green leaf volatiles," a putative biosynthetic route can be proposed based on established enzymatic reactions. The likely precursor for this compound is oleic acid (C18:1).

The proposed biosynthetic pathway is as follows:

-

Release of Fatty Acid Precursor: Oleic acid is released from membrane lipids by the action of lipases.

-

Lipoxygenase (LOX) Action: A specific lipoxygenase enzyme catalyzes the dioxygenation of oleic acid to form a hydroperoxy fatty acid.

-

Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxy fatty acid is then cleaved by a hydroperoxide lyase. This cleavage can occur at different positions along the fatty acid chain, and the specific HPL determines the chain length of the resulting aldehyde. Cleavage of a C18 hydroperoxide could yield a C10 aldehyde and a C8 omega-oxoacid.

-

Isomerization: The initial product of HPL cleavage may be an unstable aldehyde that undergoes enzymatic or spontaneous isomerization to the more stable this compound.

Putative Role in Plant Signaling

Volatile organic compounds, including aldehydes, play a crucial role in plant communication and defense. They can act as airborne signals to warn neighboring plants of herbivore or pathogen attack, a phenomenon known as "plant-plant communication." These signals can prime the defense responses in receiver plants, leading to a more rapid and robust defense upon subsequent attack.

While a specific signaling pathway for this compound has not yet been elucidated, it is hypothesized to function as a damage-associated molecular pattern (DAMP) or a signaling molecule in plant defense. Upon tissue damage, the release of this compound could trigger a cascade of downstream events, including changes in ion fluxes, production of reactive oxygen species (ROS), and activation of defense-related genes.

The perception of volatile aldehydes by plants is an active area of research. It is proposed that these molecules may be perceived by membrane-associated receptors or, due to their lipophilic nature, may diffuse across the cell membrane and interact with intracellular targets.

Experimental Protocols

The accurate quantification of this compound in plant tissues requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the analysis of volatile compounds. Headspace solid-phase microextraction (HS-SPME) is a solvent-free and sensitive method for the extraction and pre-concentration of volatiles from the plant matrix. To enhance the sensitivity and chromatographic performance for aldehydes, a derivatization step is often employed.

Detailed Protocol for Quantification of this compound in Plant Material using HS-SPME-GC-MS with PFBHA Derivatization

1. Sample Preparation:

-

Harvest fresh plant material (e.g., citrus peel, leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

-

Accurately weigh approximately 1-2 g of the powdered plant material into a 20 mL headspace vial.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a C11 aldehyde) to each sample for accurate quantification.

-

Add a saturated solution of NaCl to the vial to increase the vapor pressure of the analytes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Use a SPME fiber with a coating suitable for volatile aldehydes, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

-

Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with gentle agitation.

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature.

3. On-Fiber Derivatization (Optional but Recommended):

-

Prior to sample extraction, the SPME fiber can be exposed to the headspace of a vial containing a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to coat the fiber with the derivatizing agent.

-

Alternatively, after sample extraction, the fiber can be exposed to the headspace of a PFBHA solution to derivatize the captured aldehydes on the fiber.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the GC injector at a high temperature (e.g., 250°C) in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of appropriate dimensions (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40-50°C, hold for 2-5 minutes.

-

Ramp: Increase the temperature at a rate of 5-10°C/min to a final temperature of 250-280°C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 400.

-

Acquisition mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification of the target analytes and internal standard.

-

5. Data Analysis and Quantification:

-

Identify this compound and its derivative by comparing the retention time and mass spectrum with those of an authentic standard.

-

Quantify the concentration of this compound by creating a calibration curve using standard solutions of known concentrations and the internal standard.

Conclusion and Future Directions

This compound is an important, yet understudied, volatile compound in the complex chemical language of plants. Its established role in defining the characteristic aromas of many valued plants is now being complemented by emerging insights into its potential functions in plant defense and communication. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the quantitative distribution and biological significance of this molecule.

Future research should focus on several key areas:

-

Comprehensive Quantitative Surveys: Systematic studies are needed to quantify this compound across a wider range of plant species, tissues, and developmental stages.

-

Elucidation of the Specific Biosynthetic Pathway: The precise enzymes, particularly the lipoxygenase and hydroperoxide lyase, responsible for the production of this compound from its fatty acid precursor need to be identified and characterized.

-

Identification of Receptors and Signaling Components: Unraveling the specific receptors and downstream signaling cascades that mediate plant responses to this compound is crucial for understanding its role in chemical ecology.

-

Transcriptomic and Proteomic Analyses: Investigating the changes in gene and protein expression in plants exposed to this compound will provide a deeper understanding of its mode of action and its impact on plant physiology.

By addressing these research questions, the scientific community can gain a more complete picture of the multifaceted roles of this compound in the plant kingdom, potentially paving the way for novel applications in agriculture, pest management, and the development of natural products.

References

(Z)-4-Decenal CAS number and molecular weight

An In-depth Technical Guide to (Z)-4-Decenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-4-Decenal, a significant unsaturated aldehyde. The information presented herein is intended to support research, development, and quality control activities. This document details its chemical and physical properties, provides insights into its synthesis and biological significance, and outlines experimental protocols for its analysis.

Core Chemical and Physical Properties

(Z)-4-Decenal, also known as cis-4-Decenal, is a monounsaturated fatty aldehyde with the chemical formula C₁₀H₁₈O.[1] It is recognized for its potent citrus-like, aldehydic, and orange aroma.[2]

Table 1: Physicochemical Properties of (Z)-4-Decenal

| Property | Value | Reference |

| CAS Number | 21662-09-9 | [2] |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | |

| Density | 0.847 g/mL at 25 °C | [3] |

| Boiling Point | 78-80 °C at 10 mmHg | [3] |

| Refractive Index | n20/D 1.443 | [3] |

| Flash Point | 181 °F (82.8 °C) | [2] |

| Vapor Pressure | 0.08 mmHg at 20 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol and most fixed oils. |

Synthesis of (Z)-4-Decenal

The synthesis of (Z)-4-Decenal can be achieved through various chemical routes. Common methods include the oxidation of the corresponding alcohol, (Z)-4-decen-1-ol, or through olefination reactions. While specific laboratory protocols may vary, a general synthetic approach is outlined below. One common strategy involves the stereoselective reduction of a corresponding alkyne to form the cis-alkene, followed by oxidation to the aldehyde.

Representative Experimental Protocol: Synthesis via Alkyne Semi-Hydrogenation and Oxidation

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

-

Step 1: Synthesis of Dec-4-yn-1-ol. This intermediate can be prepared via the alkylation of a smaller alkyne with a suitable alkyl halide.

-

Step 2: Stereoselective Semi-Hydrogenation. The Dec-4-yn-1-ol is subjected to a semi-hydrogenation reaction to yield (Z)-4-decen-1-ol. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used to achieve the desired cis-stereochemistry. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol or hexane. Progress is monitored by gas chromatography (GC) to prevent over-reduction to the saturated alcohol.

-

Step 3: Oxidation to (Z)-4-Decenal. The (Z)-4-decen-1-ol is then oxidized to the corresponding aldehyde. A variety of mild oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation to the carboxylic acid. The reaction is performed in an appropriate solvent (e.g., dichloromethane) and the product is isolated and purified using standard techniques like column chromatography.

Biological Significance and Activity

(Z)-4-Decenal is a molecule of interest in various biological contexts, from sensory science to toxicology.

Olfactory Signaling

As a potent aroma compound, (Z)-4-Decenal interacts with olfactory receptors in the nasal epithelium. The binding of aldehydes like (Z)-4-Decenal to these G-protein coupled receptors (GPCRs) initiates a signaling cascade, leading to the perception of its characteristic scent.[4][5]

References

- 1. Buy this compound | 21662-09-9 [smolecule.com]

- 2. (Z)-4-decenal, 21662-09-9 [thegoodscentscompany.com]

- 3. CN107011136A - A kind of synthetic method of anti-4 decenal - Google Patents [patents.google.com]

- 4. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-4-Decenal: Discovery, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of cis-4-Decenal, a monounsaturated fatty aldehyde with significant roles in flavor chemistry, animal communication, and human pathophysiology. This document details its discovery and history, physicochemical properties, known natural sources, and biological functions, with a particular focus on its emerging role as a uremic toxin. Detailed experimental protocols for its synthesis and analysis are provided, alongside structured data and visual representations of its signaling pathways to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound (also known as (Z)-4-Decenal) is an organic compound with the chemical formula C₁₀H₁₈O.[1] It is a volatile, colorless to pale yellow liquid characterized by a distinctive fatty, waxy, and citrus-like odor. This aldehyde is a naturally occurring compound found in a variety of plants, notably in citrus species, and plays a significant role as a flavor and fragrance component in the food and cosmetics industries. Beyond its sensory properties, this compound has been identified as a key component of the pheromones of the Crested Auklet, a seabird, where it is involved in social and mating behaviors. More recently, it has garnered significant attention in the medical research community due to its identification as a potential uremic toxin, accumulating in patients with chronic kidney disease and contributing to associated pathologies.

This guide aims to consolidate the current scientific knowledge on this compound, presenting a detailed account of its discovery, chemical and physical characteristics, and its multifaceted biological roles. By providing in-depth experimental methodologies and clear visual diagrams of its biochemical interactions, this document serves as a foundational resource for further research and development.

Discovery and History

While the precise historical moment of the initial discovery and characterization of this compound is not extensively documented in readily available literature, its identification is closely tied to the advancements in flavor chemistry and the analysis of essential oils. The advent of gas chromatography (GC) in the 1950s, followed by its coupling with mass spectrometry (MS), revolutionized the ability of scientists to separate and identify volatile compounds in complex mixtures.[2] Early research into the chemical composition of orange oil and other citrus varieties laid the groundwork for the identification of numerous aldehydes, including this compound, as key contributors to their characteristic aromas.[2][3] Its presence in orange essence oil was later definitively confirmed through gas chromatography-olfactometry (GC-O) and GC-MS analysis.[4]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the tables below. This data is essential for its handling, analysis, and application in various experimental settings.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Fatty, waxy, citrus, orange, cardamom | |

| Boiling Point | 78-80 °C at 10 mmHg | [5] |

| Density | 0.847 g/mL at 25 °C | |

| Refractive Index | n20/D 1.443 | |

| Water Solubility | Not miscible | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Data available on PubChem | [5] |

| ¹³C NMR | Data available on PubChem | [5] |

| FTIR Spectrum | Data available on NIST WebBook and SpectraBase | [3][6] |

| Mass Spectrum (EI) | Data available on NIST WebBook and SpectraBase | [6][7] |

Natural Occurrence

This compound is found in a range of natural sources, contributing to their characteristic aromas.

Table 3: Natural Sources of this compound

| Source | Part | Significance | Reference(s) |

| Citrus spp. (e.g., Orange, Mandarin) | Peel, Essence Oil | Flavor and Fragrance | [3][5] |

| Porophyllum ruderale | Plant | Traditional Medicine, Flavoring | [5] |

| Crested Auklet (Aethia cristatella) | Feathers | Pheromone (Social Signaling) |

Biological Significance and Signaling Pathways

This compound exhibits diverse biological activities, ranging from its role in animal communication to its implications in human disease.

Pheromonal Activity in the Crested Auklet

In the Crested Auklet, this compound is a major component of the bird's plumage odor, which has a distinct tangerine-like scent. This chemical signal is believed to play a role in social interactions and mate selection.

Role as a Uremic Toxin in Chronic Kidney Disease

Recent studies have identified this compound as a potential uremic toxin, a compound that accumulates in the blood of individuals with chronic kidney disease (CKD). Its accumulation is associated with the progression of CKD and related cardiovascular complications.

The proposed mechanism of its toxicity involves the induction of oxidative stress. This compound is thought to inhibit the enzyme NADPH oxidase, a key source of reactive oxygen species (ROS) in endothelial cells. The resulting increase in ROS can lead to the silencing of the KLOTHO gene, an anti-aging gene with protective effects on the kidneys and cardiovascular system. The downregulation of KLOTHO further exacerbates the pathological conditions associated with CKD.[5]

Caption: Proposed signaling pathway of this compound as a uremic toxin.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound via Wittig Reaction (General Protocol)

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. A plausible route to this compound would involve the reaction of a phosphorus ylide with an appropriate aldehyde. The following is a general protocol that can be adapted for this synthesis.

Materials:

-

Triphenylphosphine

-

An appropriate alkyl halide (e.g., 1-bromohexane)

-

A strong base (e.g., n-butyllithium)

-

An appropriate aldehyde (e.g., 4-oxobutanal or a protected form)

-

Anhydrous solvent (e.g., tetrahydrofuran - THF)

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in an appropriate anhydrous solvent. Add the alkyl halide dropwise and stir the mixture at room temperature or with gentle heating until the phosphonium salt precipitates. Isolate the salt by filtration, wash with a non-polar solvent, and dry under vacuum.

-

Generation of the Ylide: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere. Cool the suspension in an ice bath or dry ice/acetone bath. Add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise until the characteristic color of the ylide appears.

-

Wittig Reaction: To the ylide solution, add a solution of the aldehyde in anhydrous THF dropwise at low temperature. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Extraction of Essential Oil from Orange Peel by Steam Distillation

This protocol describes a standard method for extracting essential oils, which would contain this compound, from citrus peels.

Materials:

-

Fresh orange peels

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving flask)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Grater or blender

Procedure:

-

Preparation of Orange Peels: Grate or blend the outer, colored part of the orange peels to increase the surface area.[8]

-

Assembly of Apparatus: Set up the steam distillation apparatus. Place the grated or blended orange peels in the boiling flask and add a sufficient amount of distilled water to cover the peels.[1]

-

Distillation: Heat the boiling flask to generate steam. The steam will pass through the orange peels, carrying the volatile essential oils with it.[2]

-

Condensation and Collection: The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid. Collect the distillate, which will be a mixture of water and essential oil, in the receiving flask.[2]

-

Separation: Transfer the distillate to a separatory funnel. The essential oil, being less dense than water, will form a layer on top. Carefully separate the oil layer from the aqueous layer.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

Caption: Workflow for the extraction of essential oil from orange peels by steam distillation.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis and quantification of this compound in a sample, such as an essential oil extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 2-5 minutes

-

Ramp: 3-10 °C/min to 250-280 °C

-

Hold at final temperature for 5-10 minutes

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Ion Source Temperature: 230 °C

-

Procedure:

-

Sample Preparation: Dilute the essential oil or synthesized product in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Analysis: The compounds in the sample will be separated based on their volatility and interaction with the column's stationary phase as they pass through the GC. Upon elution from the column, they will enter the mass spectrometer, where they will be ionized and fragmented.

-

Data Interpretation: The resulting mass spectrum for each compound can be compared to a library of known spectra (e.g., NIST) for identification. The retention time of the peak corresponding to this compound can be confirmed using a pure standard. For quantitative analysis, a calibration curve can be generated using standards of known concentrations.

Conclusion

This compound is a molecule of growing interest, bridging the fields of food science, chemical ecology, and medicine. Its pleasant aroma has long been utilized in the flavor and fragrance industry, while its role as a pheromone in avian communication highlights its importance in the natural world. The recent identification of this compound as a potential uremic toxin opens new avenues for research into the pathophysiology of chronic kidney disease and the development of novel therapeutic strategies. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its fundamental properties to its complex biological roles, and has offered detailed experimental protocols to facilitate further investigation. It is anticipated that this document will serve as a valuable resource for scientists and researchers dedicated to unraveling the full potential and implications of this multifaceted compound.

References

- 1. Video: Steam Distillation - Procedure [jove.com]

- 2. google.com [google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. 4-Decenal, (4Z)- | C10H18O | CID 5362620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Extracting limonene from oranges | Class experiment | RSC Education [edu.rsc.org]

An In-depth Technical Guide to cis-4-Decenal as a Volatile Organic Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cis-4-Decenal is a monounsaturated fatty aldehyde that commands significant interest across various scientific disciplines due to its distinct sensory properties, biological activities, and potential roles in human health and disease. This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, biological functions, and noteworthy applications. The document details its involvement as a uremic toxin, its antimicrobial and antifungal properties, and its use in the flavor and fragrance industries. Special attention is given to the underlying signaling pathways associated with its biological effects and detailed experimental protocols for its synthesis and analysis. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development engaged in the study of volatile organic compounds and their biological implications.

Chemical and Physical Properties

This compound is a volatile organic compound with a characteristic citrus and aldehydic odor.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈O | [2] |

| Molecular Weight | 154.25 g/mol | [2] |

| CAS Number | 21662-09-9 | [3] |

| IUPAC Name | (4Z)-Dec-4-enal | [2] |

| Synonyms | (Z)-4-Decenal, cis-4-Decen-1-al | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Citrus, aldehydic, orange, watery, cardamom | [5] |

| Boiling Point | 78-80 °C at 10 mmHg | [2] |

| Density | 0.847 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.443 (lit.) | [6] |

| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | [5] |

| Vapor Pressure | 0.080 mmHg @ 20.00 °C | [5] |

| Flash Point | 181 °F (82.78 °C) | [5] |

Biological Significance and Applications

This compound is a multifaceted compound with a range of biological activities and commercial applications.

Natural Occurrence

This aldehyde is found in various natural sources, contributing to their characteristic aromas. It has been identified in:

-

Plants: Notably in the wildflower Porophyllum ruderale.[7]

-

Fruits: It is a component of the aroma profile of citrus fruits like oranges.[8]

-

Teas: It is one of the volatile compounds present in Fu-brick tea and Pu-erh tea.[6]

-

Seafood: It contributes to the aroma of Chinese dry-cured Spanish mackerel.[6]

Flavor and Fragrance Industry

Due to its potent citrusy and fresh aroma, this compound is widely used as a flavoring agent in food products and as a fragrance ingredient in perfumery and cosmetics.[1][6] The cis isomer is often preferred for its more natural scent profile compared to its trans counterpart.[8]

Antimicrobial and Antifungal Activity

Studies have indicated that this compound possesses antimicrobial properties against certain bacteria and fungi.[1] This has led to its consideration for use as a preservative in food and cosmetic products.[1] The mechanism of action for unsaturated aldehydes like this compound is believed to involve the disruption of the cell membrane and wall integrity of the microorganisms.

Role as a Uremic Toxin

Recent research has identified 4-Decenal as a uremic toxin, a compound that accumulates in the body of individuals with chronic kidney disease (CKD).[7] Elevated levels of uremic toxins are associated with the progression of CKD and cardiovascular disease.[9] The proposed mechanism involves the induction of oxidative stress.

Volatile Biomarker

This compound has been identified as a potential volatile biological marker for grey mold (Botrytis cinerea) infections in strawberries.[10] The detection of this compound could serve as a non-invasive method for the early identification of this plant pathogen.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways.

Uremic Toxicity Signaling Pathway

As a uremic toxin, this compound is proposed to contribute to the pathology of chronic kidney disease through a signaling cascade that promotes oxidative stress and cellular damage. Uremic toxins are actively transported into kidney cells via organic anion transporters (OATs).[11] Inside the cell, they are thought to stimulate the activity of NADPH oxidase 4 (NOX4), leading to the production of reactive oxygen species (ROS).[9][12] This increase in ROS can lead to the upregulation of DNA methyltransferases (DNMTs), which in turn causes hypermethylation and silencing of the Klotho gene.[13] The Klotho protein has protective effects on the kidney, and its suppression is linked to the progression of renal fibrosis and disease.[14]

Putative Antifungal Signaling Pathway in Botrytis cinerea

The antifungal activity of aldehydes like this compound against fungi such as Botrytis cinerea is thought to primarily involve the disruption of the cell membrane and cell wall. This damage can trigger downstream stress response signaling pathways within the fungus, such as the cAMP-dependent protein kinase A (PKA) pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are crucial for fungal growth, differentiation, and pathogenesis. External stressors, including chemical agents, can activate these pathways, leading to a cellular response that may ultimately determine the fate of the fungal cell. While direct activation of these pathways by this compound in B. cinerea requires further specific investigation, a plausible model involves the initial membrane damage leading to the activation of these conserved fungal stress response pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, a stabilized ylide is typically not used, which generally favors the formation of the Z-alkene.

Materials:

-

Hexyltriphenylphosphonium bromide

-

Sodium hydride (NaH) or another strong base

-

4-Oxobutanal (succinaldehyde)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend hexyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add one equivalent of a strong base (e.g., sodium hydride).

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until the ylide is formed (a color change is often observed).

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Dissolve one equivalent of 4-oxobutanal in anhydrous THF and add it dropwise to the ylide solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of volatile compounds like this compound. Derivatization is often employed to improve analytical performance.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME fiber (e.g., DVB/CAR/PDMS) for headspace analysis or liquid injection autosampler

-

GC column (e.g., DB-5ms or equivalent)

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for derivatization

-

Solvents (e.g., hexane, methanol)

-

Internal standard (e.g., a deuterated analog or a compound with similar properties)

Procedure:

-

Sample Preparation (Headspace SPME):

-

Place a known amount of the sample (e.g., 1 g of homogenized tissue or 1 mL of liquid) into a headspace vial.

-

Add the internal standard.

-

For derivatization, add a solution of PFBHA.

-

Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow for equilibration and derivatization.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes).

-

Retract the fiber and immediately introduce it into the GC injector.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 150 °C at 10 °C/min.

-

Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Identify the this compound derivative peak based on its retention time and mass spectrum.

-

Quantify the analyte using the peak area ratio relative to the internal standard and a calibration curve.

-

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Decenal, (4Z)- | C10H18O | CID 5362620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. BcSAK1, a Stress-Activated Mitogen-Activated Protein Kinase, Is Involved in Vegetative Differentiation and Pathogenicity in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Circulating Level of Klotho Is Not Dependent upon Physical Fitness and Age-Associated Methylation Increases at the Promoter Region of the Klotho Gene [mdpi.com]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. The osmosensing signal transduction pathway from Botrytis cinerea regulates cell wall integrity and MAP kinase pathways control melanin biosynthesis with influence of light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uremic Toxins in the Progression of Chronic Kidney Disease and Cardiovascular Disease: Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Nox4 as a potential therapeutic target for treatment of uremic toxicity associated to chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Promoter methylation confers kidney-specific expression of the Klotho gene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of the Relationship Between DNA Methylation Status of KLOTHO and ARNTL Genes With Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of cis-4-Decenal

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical properties of cis-4-Decenal (CAS No. 21662-09-9). It includes a detailed summary of quantitative data, standardized experimental protocols for property determination, and a visual workflow to guide laboratory analysis. This document is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.

Introduction

This compound, systematically named (4Z)-dec-4-enal, is a monounsaturated fatty aldehyde.[1] It is recognized as a volatile organic compound and is utilized as a flavoring agent in the food industry and as a fragrance ingredient.[1] The compound is also identified as a volatile biomarker for certain plant pathogens.[2][3] A thorough understanding of its physical properties is crucial for its application in quality control, formulation development, and scientific research.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various literature sources and chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| CAS Number | 21662-09-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 78-80 °C at 10 mmHg | [1][4] |

| Melting Point | -16 °C (estimated) | [4][5] |

| Density | 0.847 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.443 | [4][5] |

| Solubility in Water | Not miscible | [3][4][6] |

| Solubility in Solvents | Soluble in ethanol and most fixed oils | [6][7] |

| Vapor Pressure | 0.00383 mmHg at 25 °C | [4] |

| Flash Point | 82.8 °C (181 °F) | [4] |

Experimental Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a liquid sample such as this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of this compound.

This method is suitable for small sample volumes and provides an accurate boiling point.[8][9]

-

Apparatus: Small test tube (150mm), small magnetic stir bar, hot plate stirrer with a metal heating block, thermometer, clamp.

-

Procedure:

-

Introduce approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.

-

Clamp the test tube in place within the metal heating block on the hot plate stirrer.

-

Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.[9]

-

Turn on the stirrer to ensure gentle agitation.

-

Begin heating the block slowly. Observe the sample for boiling (bubbling) and the condensation of vapor on the tube walls (refluxing). The area where vapor condenses is often visible as a ring.[8][9]

-

Ensure the thermometer bulb is level with this reflux ring for an accurate measurement.

-

When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. Record this stable temperature as the boiling point.[8]

-

For boiling points determined at pressures other than 760 mmHg, a pressure correction should be applied.

-

Given the estimated melting point of -16 °C, this procedure requires a specialized low-temperature apparatus or a cryostat. The principle remains the same as the standard capillary method.

-

Apparatus: Low-temperature melting point apparatus or cryostat, capillary tubes.

-

Procedure:

-

A small liquid sample of this compound is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in the cooling block of the apparatus.

-

The temperature is lowered until the sample is completely frozen.

-

The sample is then slowly warmed at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

-

This method provides a highly accurate and reproducible measurement of liquid density.[10][11]

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), analytical balance, constant temperature water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. Ensure the capillary is filled and any excess water is removed from the outside.

-

Weigh the pycnometer filled with water (m₂).[11]

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, allow it to reach thermal equilibrium in the constant temperature bath, and weigh it (m₃).

-

Calculate the density (ρ) of this compound using the following formula, where ρ_water is the known density of water at the experimental temperature: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

-

The refractive index is a fundamental property for identifying a liquid and assessing its purity. The Abbe refractometer is a standard instrument for this measurement.[12]

-

Apparatus: Abbe refractometer with a light source and a constant temperature water circulator.

-

Procedure:

-

Ensure the refractometer prisms are clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Using a pipette, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly. The liquid should spread to form a thin, uniform film.

-

Allow the sample to equilibrate to the desired temperature (e.g., 20 °C) using the connected water circulator.

-

Adjust the instrument's lamp and mirror to achieve optimal illumination of the field of view.

-

Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs. If a colored band is visible, adjust the compensator dial to sharpen the line.

-

Read the refractive index directly from the instrument's scale.

-

This protocol determines the miscibility of this compound in various solvents.[13][14]

-

Apparatus: Small test tubes, vortex mixer (optional).

-

Procedure:

-

Place approximately 1 mL of the solvent to be tested (e.g., water, ethanol, chloroform) into a clean, dry test tube.

-

Add 2-3 drops of this compound to the test tube.

-

Stopper the test tube and shake vigorously for 30-60 seconds (or use a vortex mixer).[14]

-

Allow the mixture to stand and observe.

-

Interpretation:

-

Miscible/Soluble: A clear, homogeneous single phase is observed.

-

Immiscible/Insoluble: The mixture forms two distinct layers or appears cloudy/turbid, indicating a lack of solubility.[13]

-

Partially Soluble: The sample may initially appear to dissolve but forms a separate phase upon standing, or a significant portion remains undissolved.

-

-

References

- 1. 4-Decenal, (4Z)- | C10H18O | CID 5362620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 21662-09-9 [chemicalbook.com]

- 3. This compound, 95% | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound [chembk.com]

- 7. Buy this compound | 21662-09-9 [smolecule.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. wjec.co.uk [wjec.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. education.com [education.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

cis-4-Decenal safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of cis-4-Decenal

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 21662-09-9), a monounsaturated fatty aldehyde. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols to ensure the safety of laboratory and research personnel.

Chemical and Physical Properties

This compound is a colorless to very faint yellow liquid.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H18O | [3] |

| Molecular Weight | 154.25 g/mol | [4] |

| Boiling Point | 78 - 80 °C at 10 mmHg | [2][3] |

| Flash Point | 81 °C / 177.8 °F (closed cup) | [3][5] |

| Density | 0.847 - 0.857 g/mL at 25 °C | [2][5] |

| Refractive Index | n20/D 1.443 | [2][6] |

| Water Solubility | Not miscible | [1][2][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[8][9][10] It is also a combustible liquid.[3][9]

GHS Hazard Statements

| Code | Hazard Statement | Hazard Class | Category |

| H227 | Combustible liquid | Flammable liquids | 4 |

| H315 | Causes skin irritation | Skin corrosion/irritation | 2 |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | 2 |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |

| H412 | Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | 3 |

Signal Word: Warning[3][6][9]

Toxicology and Health Effects

This compound is reported to have low toxicity by ingestion and skin contact.[1][2][7] However, it is a known skin and eye irritant.[1][2][8] Chronic exposure to uremic toxins, a class of compounds that includes this compound, may be associated with renal and cardiovascular issues.[4] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[3]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses with side-shields or goggles.[1][6]

-

Skin and Body Protection: A lab coat or other protective clothing.[1]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1][6]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3][5] Eyewash stations and safety showers must be readily accessible in the work area.[5]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][11] Keep it away from heat, sparks, open flames, and other sources of ignition.[3][5] Incompatible materials include strong oxidizing agents.[5]

Accidental Release and Disposal

Accidental Release

In the event of a spill:

-

Remove all sources of ignition.[5]

-

Ensure adequate ventilation.[5]

-

Wear appropriate personal protective equipment.[5]

-

Absorb the spill with an inert material (e.g., sand, earth).[5]

-

Collect the absorbed material into a suitable, closed container for disposal.[5]

-

Do not allow the substance to enter drains or the environment.[5]

Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[5] This should be done through an approved waste disposal plant.[9]

First Aid Measures

Immediate medical attention may be required in case of exposure.[3]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Get medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3] If skin irritation persists, call a physician.[3][5]

-

Inhalation: Remove to fresh air.[3] If the person is not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[3] Do not induce vomiting.[11]

Fire-Fighting Measures

This compound is a combustible liquid.[3]

-

Suitable Extinguishing Media: Use water mist, carbon dioxide (CO2), dry chemical, or foam.[5][11] Water mist may be used to cool closed containers.[3]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water.[11]

-

Specific Hazards: Containers may explode when heated.[3] When heated to decomposition, it may emit acrid smoke and irritating fumes.[1][2][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Experimental Protocols

Detailed experimental protocols for the toxicological and irritation testing of this compound are not provided in the readily available safety data sheets. However, references to standard methods are made. For instance, biodegradability is determined according to OECD test method guidelines.[12] The provided hazard classifications are based on data from these standardized tests. For specific experimental details, researchers should consult the primary toxicological literature or contact the chemical supplier.

Stability and Reactivity

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[3][5]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: No information available, but combustion may produce carbon monoxide and carbon dioxide.[11]

-

Hazardous Polymerization: Does not occur.[5]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 21662-09-9 [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 4-Decenal, (4Z)- | C10H18O | CID 5362620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound technical grade, 80 21662-09-9 [sigmaaldrich.com]

- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Buy this compound | 21662-09-9 [smolecule.com]

- 9. synerzine.com [synerzine.com]

- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 11. directpcw.com [directpcw.com]

- 12. Decenal-4-Trans | Givaudan [givaudan.com]

An In-depth Technical Guide to the Solubility of cis-4-Decenal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cis-4-Decenal, a significant unsaturated aldehyde utilized in the flavor and fragrance industries. The document details its solubility in various organic solvents, presents standardized experimental protocols for solubility determination, and offers a visual representation of the experimental workflow. This guide is intended to be a valuable resource for professionals engaged in research and development, formulation, and quality control processes involving this compound.

Introduction to this compound

This compound (CAS No. 21662-09-9) is an organic compound with the molecular formula C₁₀H₁₈O. It is a colorless to pale yellow liquid known for its potent and characteristic citrus, orange, and aldehydic aroma.[1] Due to its organoleptic properties, it is a key component in the formulation of various flavors and fragrances.[2] Understanding its solubility in different organic solvents is crucial for its application in product formulation, for ensuring stability in various matrices, and for the development of analytical methods.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. For this compound, which is a relatively non-polar molecule due to its long hydrocarbon chain, it is expected to be soluble in organic solvents and have limited solubility in water.[3][4]

The following table summarizes the quantitative solubility of this compound in a range of organic solvents at 25°C.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Chemical Class | Solubility (g/L) at 25°C |

| Acetone | Ketone | 7605.9 |

| Ethanol | Alcohol | 5627.4 |

| Ethyl Acetate | Ester | 5170.83 |

| Methanol | Alcohol | 4884.97 |

| Isopropanol | Alcohol | 4801.21 |

| n-Propanol | Alcohol | 4524.4 |

| n-Butanol | Alcohol | 4293.55 |

| Acetonitrile | Nitrile | 3411.1 |

| Dimethylformamide (DMF) | Amide | 3127.78 |

| Isobutanol | Alcohol | 2986.13 |

| Toluene | Aromatic Hydrocarbon | 1509.15 |

| Water | Inorganic | 0.06 |

Data sourced from Scent.vn[5]

As the data indicates, this compound exhibits high solubility in a variety of common organic solvents, particularly in polar aprotic solvents like acetone and in alcohols. Its solubility in the non-polar aromatic hydrocarbon toluene is lower but still significant. As expected, it is practically insoluble in water.[6][7][8]

Currently, comprehensive data on the temperature-dependent solubility of this compound in organic solvents is not widely available in published literature. However, for most organic compounds, solubility in organic solvents tends to increase with temperature.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid compound like this compound in an organic solvent can be rigorously performed using a standardized method such as the shake-flask method followed by gravimetric or chromatographic analysis. The following protocol is a detailed methodology based on established principles for solubility testing.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with airtight caps

-

Calibrated micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

-

Drying oven or vacuum desiccator

-

Gas chromatograph with a Flame Ionization Detector (GC-FID) (for an alternative analytical finish)

Methodology: Shake-Flask Gravimetric Method

-

Preparation of Saturated Solution:

-

Add a known volume of the selected organic solvent to a glass vial.

-

Add an excess amount of this compound to the solvent to create a slurry. The presence of an undissolved phase is necessary to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand in the temperature-controlled environment for several hours to allow the undissolved this compound to settle, leaving a clear supernatant.

-

Alternatively, the sample can be centrifuged at a constant temperature to facilitate phase separation.

-

-

Sample Analysis (Gravimetric Finish):

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. It is critical to avoid transferring any of the undissolved solute.

-

Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish.

-

Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For solvents with high boiling points, a rotary evaporator may be used.

-

Once the solvent is fully evaporated, place the dish containing the this compound residue in a drying oven at a temperature below its boiling point until a constant weight is achieved.

-

The mass of the dissolved this compound is determined by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.

-

The solubility is then calculated and can be expressed in g/L or other appropriate units.

-

Alternative Analytical Finish (Gas Chromatography):

-

Instead of evaporating the solvent, the clear supernatant can be accurately diluted with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

A calibration curve is generated by preparing a series of standard solutions of this compound of known concentrations in the solvent and analyzing them by GC-FID.

-

The diluted sample is then injected into the GC-FID, and the concentration of this compound is determined from the calibration curve.

-

The original concentration in the saturated solution is calculated by applying the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

This guide provides essential data and methodologies for professionals working with this compound. The presented solubility data serves as a practical reference for formulation development, while the detailed experimental protocol offers a robust framework for in-house determination of solubility under specific conditions.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. filab.fr [filab.fr]

- 4. E.4.10. [4.9] Solubility in organic solvents / fat solubility [nikkakyo.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pure.au.dk [pure.au.dk]

- 7. Determination of the solubility of low volatility liquid organic compounds in water using volatile-tracer assisted headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmajournal.net [pharmajournal.net]

Endogenous Production of cis-4-Decenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative endogenous production of cis-4-Decenal, a monounsaturated medium-chain aldehyde. While direct experimental evidence detailing the complete biosynthetic pathway in mammals remains to be fully elucidated, this document synthesizes current knowledge on fatty acid metabolism to propose a scientifically grounded pathway. This guide covers the potential enzymatic steps, regulatory signaling pathways, and detailed experimental protocols for the investigation of cis-t4-Decenal biosynthesis. Quantitative data from related metabolic processes are presented to offer a comparative framework.

Introduction

This compound is a C10:1 monounsaturated fatty aldehyde. While extensively utilized in the flavor and fragrance industry, its endogenous presence and physiological roles are emerging areas of scientific inquiry. Notably, its precursor, cis-4-decenoic acid, has been identified as a key metabolite in individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, suggesting its origin within the fatty acid metabolic network[1][2][3]. Understanding the endogenous production of this compound is crucial for elucidating its potential roles in physiology and pathophysiology. This guide outlines a putative biosynthetic pathway, providing researchers with the foundational knowledge and methodologies to explore this molecule's biological significance.

Putative Biosynthetic Pathway of this compound

The endogenous synthesis of this compound is hypothesized to originate from the metabolism of medium-chain fatty acids, specifically from the precursor cis-4-decenoic acid. Two primary enzymatic routes are proposed for the final conversion of the carboxylic acid to the aldehyde.

Pathway A: Direct Reduction by Carboxylic Acid Reductase (CAR)

This pathway involves the direct, one-step reduction of cis-4-decenoic acid to this compound, catalyzed by a Carboxylic Acid Reductase (CAR). CARs are enzymes known to convert a broad range of carboxylic acids to their corresponding aldehydes in an ATP- and NADPH-dependent manner[4][5][6].

Pathway B: Acyl-CoA-Dependent Reduction

This two-step pathway first involves the activation of cis-4-decenoic acid to its coenzyme A thioester, cis-4-decenoyl-CoA, by a medium-chain acyl-CoA synthetase (MACS). Subsequently, a Fatty Acyl-CoA Reductase (FAR) catalyzes the reduction of cis-4-decenoyl-CoA to this compound[7][8].

Caption: Putative biosynthetic pathways for this compound.

Quantitative Data

Direct quantitative data for the endogenous production of this compound is limited. However, data from related enzymes and substrates provide a valuable reference.

Table 1: Kinetic Parameters of Related Carboxylic Acid Reductases (CARs)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

|---|---|---|---|---|

| Nocardia iowensis | Benzoic Acid | 150 ± 20 | 0.45 ± 0.02 | [4] |

| Mycobacterium marinum | Benzoic Acid | 230 ± 30 | 0.33 ± 0.01 | [4] |

| Segniliparus rugosus | Benzoic Acid | 80 ± 10 | 0.21 ± 0.01 | [9] |

| Neurospora crassa | Adipic Acid | 5,200 ± 700 | 0.04 ± 0.002 |[6] |

Table 2: Substrate Specificity of a Fatty Acyl-CoA Reductase (from Marinobacter aquaeolei VT8)

| Substrate (Acyl-CoA) | Relative Activity (%) |

|---|---|

| C8:0 | 65 |

| C10:0 | 80 |

| C12:0 | 90 |

| C14:0 | 95 |

| C16:0 | 100 |

| C18:1 | 75 |

Data adapted from[10].

Table 3: Plasma Concentrations of cis-4-Decenoic Acid

| Condition | Concentration Range (µmol/L) | Reference |

|---|---|---|

| Normal Children | 0.2 - 1.7 | [11] |

| MCAD Deficiency | 3.5 - 71 |[11] |

Signaling Pathways Regulating Precursor Availability

The biosynthesis of this compound is intrinsically linked to the regulation of fatty acid metabolism. Key signaling pathways that control the availability of medium-chain fatty acids like cis-4-decenoic acid include:

-

AMP-Activated Protein Kinase (AMPK) Pathway: Activated during low energy states, AMPK promotes fatty acid oxidation, which could influence the metabolic flux towards cis-4-decenoic acid in certain conditions[12][13].

-

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are master regulators of lipid metabolism. PPARα, in particular, upregulates genes involved in fatty acid oxidation[14][15].

-

Insulin Signaling Pathway: In the fed state, insulin signaling promotes fatty acid synthesis and inhibits fatty acid oxidation, thereby likely reducing the pool of medium-chain fatty acid intermediates[12][16].

Caption: Key signaling pathways influencing precursor availability.

Experimental Protocols

Protocol for Carboxylic Acid Reductase (CAR) Activity Assay

This protocol is adapted from established methods for assaying CAR activity by monitoring NADPH consumption[17][18].

Materials:

-

Purified CAR enzyme

-

cis-4-Decenoic acid

-

HEPES-K buffer (100 mM, pH 7.5)

-

NADPH (10 mM stock)

-

ATP (100 mM stock)

-

MgCl2 (1 M stock)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture (200 µL final volume) in a microplate well containing:

-

100 mM HEPES-K buffer (pH 7.5)

-

1 mM NADPH

-

2.5 mM ATP

-

10 mM MgCl2

-

5-10 mM cis-4-Decenoic acid

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 2.5 – 5.0 µg of purified CAR enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) for 10 minutes.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Caption: Workflow for the CAR activity assay.

Protocol for Quantification of this compound in Plasma by GC-MS

This protocol involves derivatization to enhance the volatility and stability of this compound for gas chromatography-mass spectrometry (GC-MS) analysis. The method is adapted from general protocols for aldehyde quantification[19][20][21].

Materials:

-

Human plasma sample

-

Internal standard (e.g., deuterated decenal)

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Hexane (GC grade)

-

Sodium sulfate (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: To 100 µL of plasma, add the internal standard.

-

Derivatization:

-

Add 50 µL of 10 mg/mL PFBHA in water.

-

Vortex and incubate at room temperature for 60 minutes to form the PFB-oxime derivative.

-

-

Extraction:

-

Extract the derivative with 500 µL of hexane by vortexing for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes.

-

Transfer the upper organic layer to a new vial.

-

-

Drying and Concentration:

-

Dry the extract over anhydrous sodium sulfate.

-

Evaporate the solvent to a final volume of 50 µL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-